molecular formula C14H14ClN5O B1452164 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105196-80-2

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B1452164
M. Wt: 303.75 g/mol
InChI Key: OGPDGLLJCYSPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel, potent, and selective myeloperoxidase (MPO) inhibitor . It’s in clinical development for cardiovascular, renal, and metabolic diseases .


Synthesis Analysis

A new and improved synthetic route for the synthesis of this compound has been provided that is readily scalable for commercial production .


Chemical Reactions Analysis

The metabolism of this compound is mainly comprised of reactions at the primary amine nitrogen and the thiourea sulfur, resulting in several conjugated metabolites with or without desulfurization . A carbamoyl glucuronide metabolite of this compound (M7) was the most abundant plasma metabolite in both human healthy volunteers and heart failure patients after single and repeated dose administration of this compound, accounting for 75%-80% of the total drug-related exposure .

Scientific Research Applications

Application in Protein Kinase B (PKB) Inhibition

  • Summary of the Application: This compound has been used as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
  • Methods of Application or Experimental Procedures: The compound was bound to PKB in an experimental setup. The structure of the compound bound to PKB was determined using X-ray diffraction . The resolution of the structure was 1.93 Å .
  • Results or Outcomes: The compound was found to be a potent and orally bioavailable inhibitor of PKB. It modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

N-Heterocyclic Carbene-Catalyzed Annulation

  • Summary of the Application: This method involves an N-heterocyclic carbene-catalyzed annulation of ynals and amidines to construct pyrimidin-4-ones . While not directly related to the compound you mentioned, this method could potentially be used to synthesize similar compounds.
  • Methods of Application or Experimental Procedures: The protocol features a broad substrate scope and mild conditions . An oxidative strategy is used to catalytically generate ynal-derived acyl azolium intermediates .
  • Results or Outcomes: The method was reported to be successful, but no specific results or outcomes were provided in the summary .

Structure of 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide bound to PKB

  • Summary of the Application: This compound has been used to study the structure of Protein Kinase B (PKB or Akt) when it is bound to the compound .
  • Methods of Application or Experimental Procedures: The structure of the compound bound to PKB was determined using X-ray diffraction . The resolution of the structure was 1.93 Å .
  • Results or Outcomes: The structure of the compound bound to PKB was successfully determined .

properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPDGLLJCYSPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 5
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 6
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.